molecular formula C19H23Cl2N3O2S B8100863 W-19-d4 (hydrochloride)

W-19-d4 (hydrochloride)

Cat. No.: B8100863
M. Wt: 432.4 g/mol
InChI Key: JLZRQYQKULQDMP-SFADHFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

W-19-d4 (hydrochloride) is a deuterium-labeled version of W-19 hydrochloride. It is primarily used as an analytical reference material for the quantification of W-19 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound is categorized as an analgesic and is a nitro-reduction metabolite of W-18 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W-19-d4 (hydrochloride) involves the incorporation of deuterium into the W-19 hydrochloride molecule. This process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form.

Industrial Production Methods: Industrial production of W-19-d4 (hydrochloride) follows similar steps but on a larger scale, ensuring high purity and consistency. The process involves:

Types of Reactions:

    Reduction: The compound can be reduced, often involving the addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Various substitution reactions can occur, where one atom or group of atoms is replaced by another.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

W-19-d4 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of W-19-d4 (hydrochloride) involves its interaction with specific molecular targets. As an analgesic, it likely interacts with opioid receptors, modulating pain perception pathways. The deuterium labeling does not significantly alter its mechanism but aids in its quantification and tracing in biological systems .

Comparison with Similar Compounds

Uniqueness: W-19-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This labeling also provides insights into the pharmacokinetics and metabolic pathways of the compound .

Properties

IUPAC Name

(NZ)-N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRQYQKULQDMP-SFADHFHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)/N=C\2/CCCCN2CCC3=CC=C(C=C3)N)[2H])[2H])Cl)[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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